molecular formula C14H11N3O2S B8779069 N'-[(4-cyanophenyl)methylidene]benzenesulfonohydrazide

N'-[(4-cyanophenyl)methylidene]benzenesulfonohydrazide

Cat. No.: B8779069
M. Wt: 285.32 g/mol
InChI Key: FWANZNVPCBFZLT-UHFFFAOYSA-N
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Description

N’-[(4-cyanophenyl)methylidene]benzenesulfonohydrazide: is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a benzenesulfonohydrazide moiety linked to a 4-cyanophenyl group through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-cyanophenyl)methylidene]benzenesulfonohydrazide typically involves the condensation reaction between benzenesulfonohydrazide and 4-cyanobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

Benzenesulfonohydrazide+4-CyanobenzaldehydeN’-[(4-cyanophenyl)methylidene]benzenesulfonohydrazide\text{Benzenesulfonohydrazide} + \text{4-Cyanobenzaldehyde} \rightarrow \text{N'-[(4-cyanophenyl)methylidene]benzenesulfonohydrazide} Benzenesulfonohydrazide+4-Cyanobenzaldehyde→N’-[(4-cyanophenyl)methylidene]benzenesulfonohydrazide

The reaction is catalyzed by an acid, such as hydrochloric acid or acetic acid, to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

On an industrial scale, the production of N’-[(4-cyanophenyl)methylidene]benzenesulfonohydrazide follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(4-cyanophenyl)methylidene]benzenesulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like nitric acid for nitration and halogens (chlorine, bromine) for halogenation are employed.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

N’-[(4-cyanophenyl)methylidene]benzenesulfonohydrazide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Material Science: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Mechanism of Action

The mechanism of action of N’-[(4-cyanophenyl)methylidene]benzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, it can interact with cellular pathways, modulating signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(4-nitrophenyl)methylidene]benzenesulfonohydrazide
  • N’-[(4-methoxyphenyl)methylidene]benzenesulfonohydrazide
  • N’-[(4-chlorophenyl)methylidene]benzenesulfonohydrazide

Uniqueness

N’-[(4-cyanophenyl)methylidene]benzenesulfonohydrazide is unique due to the presence of the cyano group, which imparts distinct electronic properties to the compound. This makes it more reactive in certain chemical reactions and enhances its potential as a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C14H11N3O2S

Molecular Weight

285.32 g/mol

IUPAC Name

N-[(4-cyanophenyl)methylideneamino]benzenesulfonamide

InChI

InChI=1S/C14H11N3O2S/c15-10-12-6-8-13(9-7-12)11-16-17-20(18,19)14-4-2-1-3-5-14/h1-9,11,17H

InChI Key

FWANZNVPCBFZLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Benzenesulfonyl hydrazine (20.5 g, 0.12 mole) was dissolved by warming in 110 ml absolute ethanol. p-Cyanobenzaldehyde (15.6 g, 0.12 mole) was separately dissolved in 50 ml of hot ethanol and added to the hydrazine solution. The resulting slurry was refluxed 0.5 hour, cooled and filtered to yield 28.1 g; m.p. 209°-213°. Recrystallization from CH3CN gave purified title product: 23.7 g; m.p. 210°-213°.
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
110 mL
Type
solvent
Reaction Step Four

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